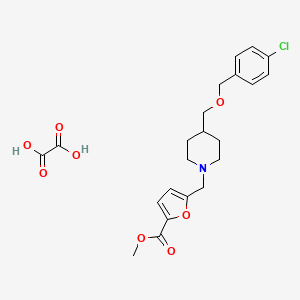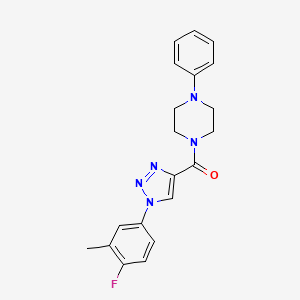
(Z)-N'-((4-(2,4-dichlorophénoxy)butanoyl)oxy)nicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide is a synthetic organic compound It is characterized by its unique structure, which includes a nicotinimidamide moiety linked to a 2,4-dichlorophenoxybutanoyl group
Applications De Recherche Scientifique
(Z)-N’-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Target of Action
The compound, also known as (Z)-[amino(pyridin-3-yl)methylidene]amino 4-(2,4-dichlorophenoxy)butanoate, is a synthetic derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known plant growth regulator . The primary targets of this compound are likely to be similar to those of 2,4-D, which are plant growth hormone receptors. These receptors play a crucial role in regulating plant growth and development .
Mode of Action
The compound interacts with its targets by mimicking the natural plant growth hormones, leading to uncontrolled and unsustainable growth. This results in stem curling, leaf wilting, and eventually, plant death . It’s worth noting that the exact mode of action for this specific compound might vary and needs further investigation.
Biochemical Pathways
The affected biochemical pathways are those involved in plant growth and development. The compound, acting as a synthetic growth hormone, disrupts normal cellular processes, leading to abnormal growth patterns and eventual plant death .
Result of Action
The molecular and cellular effects of the compound’s action result in uncontrolled and unsustainable plant growth, leading to physical deformities such as stem curling and leaf wilting, and eventually plant death .
Action Environment
Environmental factors such as soil pH, temperature, and moisture levels can influence the compound’s action, efficacy, and stability. For instance, certain soil conditions may enhance or inhibit the absorption of the compound by plant tissues, thereby affecting its efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide typically involves multiple steps:
Formation of 4-(2,4-dichlorophenoxy)butanoic acid: This is achieved by reacting 2,4-dichlorophenol with butyric acid under acidic conditions.
Conversion to 4-(2,4-dichlorophenoxy)butanoyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with nicotinimidamide: The acyl chloride is reacted with nicotinimidamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorinated phenoxy structure.
4-(2,4-dichlorophenoxy)butanoic acid: A precursor in the synthesis of the target compound.
Nicotinimidamide derivatives: Compounds with similar nicotinimidamide moieties.
Uniqueness
(Z)-N’-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-(2,4-dichlorophenoxy)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3/c17-12-5-6-14(13(18)9-12)23-8-2-4-15(22)24-21-16(19)11-3-1-7-20-10-11/h1,3,5-7,9-10H,2,4,8H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBGEOZBXDIGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione](/img/structure/B2438394.png)
![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2438396.png)




![(4-(3,5-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2438405.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2438406.png)


![N-{3-[5-(2,3-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2438411.png)

